molecular formula C13H15N3O2 B6143949 3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 1171661-11-2

3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid

Cat. No. B6143949
CAS RN: 1171661-11-2
M. Wt: 245.28 g/mol
InChI Key: OFHSPZPNSXNMHA-UHFFFAOYSA-N
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Description

This compound is a pyrazole-based ligand . Pyrazole and its derivatives can promote a unique coordination with metal ions, which can be used as a precursor for the development of metalloenzyme .


Synthesis Analysis

The synthesis of this compound involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol with the appropriate primary amine . The mixture is stirred in a closed vessel at room temperature for several days .


Molecular Structure Analysis

The molecular structure of this compound includes one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen . These are capable of coordinating to the metal .


Chemical Reactions Analysis

The compound has been evaluated for its catalytic properties in the oxidation reaction of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .

Scientific Research Applications

3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is a versatile compound that has a wide range of scientific research applications. It has been used in a variety of biochemical and physiological studies, including studies of cell signaling pathways, enzyme inhibition, and protein-protein interactions. It has also been used in studies of drug metabolism, drug delivery, and drug toxicity. In addition, this compound has been used in the synthesis of various other compounds, such as inhibitors of enzymes and inhibitors of protein-protein interactions.

Advantages and Limitations for Lab Experiments

3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is a versatile compound that has a wide range of scientific research applications. It is relatively easy to synthesize in the laboratory and can be used in a variety of experiments. However, it is important to note that this compound is a toxic compound and should be handled with care. In addition, the effects of this compound on humans have not been extensively studied, and its use in humans is not recommended.

Future Directions

The potential applications of 3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid are vast, and there are many possible future directions for research. Some possible future directions include further studies of its effects on cell signaling pathways, enzyme inhibition, and protein-protein interactions. In addition, further studies of its anti-inflammatory and anti-cancer effects in animal models are warranted. Other possible future directions include studies of its effects on drug metabolism, drug delivery, and drug toxicity. Finally, further studies of its use in the synthesis of other compounds are also warranted.

Synthesis Methods

3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid can be synthesized in the laboratory using a variety of methods, including the reaction of benzoic acid with 4-amino-3,5-dimethyl-1H-pyrazol-1-ylmethyl bromide. This reaction is carried out in a solvent such as dichloromethane or acetonitrile, and the product is then purified by recrystallization. Other methods of synthesis include the reaction of benzoic acid with 4-amino-3,5-dimethyl-1H-pyrazol-1-ylmethyl chloride, or the reaction of benzoic acid with 4-amino-3,5-dimethyl-1H-pyrazol-1-ylmethyl hydroxide.

properties

IUPAC Name

3-[(4-amino-3,5-dimethylpyrazol-1-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-8-12(14)9(2)16(15-8)7-10-4-3-5-11(6-10)13(17)18/h3-6H,7,14H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHSPZPNSXNMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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